2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H11F2NO It is a derivative of phenethylamine, featuring both fluorine and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a fluorinated benzene derivative reacts with an appropriate amine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a corresponding nitro or nitrile group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methoxy groups play a crucial role in its binding affinity and selectivity. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
- 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
- 5-Chloro-2-fluoronitrobenzene
Uniqueness
2-Fluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is unique due to the presence of both fluorine and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-fluoro-1-(5-fluoro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4,8H,5,12H2,1H3 |
InChI Key |
NMJDJZHCNLQOMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.